molecular formula C14H10N2O3S2 B12550163 5-[4-(Benzenesulfonyl)phenyl]-1,3,4-oxadiazole-2(3H)-thione CAS No. 147411-11-8

5-[4-(Benzenesulfonyl)phenyl]-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B12550163
CAS No.: 147411-11-8
M. Wt: 318.4 g/mol
InChI Key: GVPQMCICZKKUAK-UHFFFAOYSA-N
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Description

5-[4-(Benzenesulfonyl)phenyl]-1,3,4-oxadiazole-2(3H)-thione is a chemical compound that belongs to the class of 1,3,4-oxadiazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Benzenesulfonyl)phenyl]-1,3,4-oxadiazole-2(3H)-thione typically involves the reaction of 4-(benzenesulfonyl)benzoic acid hydrazide with carbon disulfide in the presence of a base such as potassium hydroxide. The reaction mixture is then heated to reflux, leading to the formation of the desired oxadiazole compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[4-(Benzenesulfonyl)phenyl]-1,3,4-oxadiazole-2(3H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[4-(Benzenesulfonyl)phenyl]-1,3,4-oxadiazole-2(3H)-thione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, by binding to their active sites. This interaction disrupts the normal function of the enzyme, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(Benzenesulfonyl)phenyl]-1,3,4-oxadiazole-2(3H)-thione is unique due to the presence of the benzenesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile for various applications compared to its analogs .

Properties

CAS No.

147411-11-8

Molecular Formula

C14H10N2O3S2

Molecular Weight

318.4 g/mol

IUPAC Name

5-[4-(benzenesulfonyl)phenyl]-3H-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C14H10N2O3S2/c17-21(18,11-4-2-1-3-5-11)12-8-6-10(7-9-12)13-15-16-14(20)19-13/h1-9H,(H,16,20)

InChI Key

GVPQMCICZKKUAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NNC(=S)O3

Origin of Product

United States

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